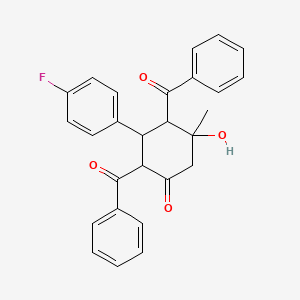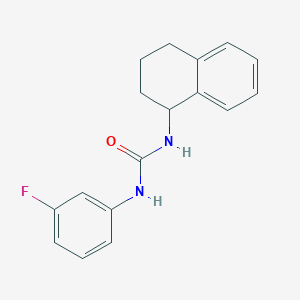![molecular formula C23H17ClN2O2S B5118818 2-chloro-N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5118818.png)
2-chloro-N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide, also known as CPTH2, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. This compound is a member of the thiazole family and has been shown to have a wide range of biochemical and physiological effects. In
Mécanisme D'action
2-chloro-N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide inhibits the activity of HDAC4 by binding to a specific site on the protein. This binding prevents HDAC4 from interacting with its target genes, which leads to a decrease in gene expression. This mechanism of action has been extensively studied and has been shown to be effective in a wide range of cell types and disease models.
Biochemical and Physiological Effects:
2-chloro-N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide has been shown to have a wide range of biochemical and physiological effects. In addition to its role as an HDAC4 inhibitor, 2-chloro-N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide has been shown to inhibit the activity of other histone deacetylases, including HDAC6 and HDAC7. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, 2-chloro-N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide has been shown to have anti-inflammatory effects, which may make it useful for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-chloro-N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide in lab experiments is its specificity for HDAC4. This compound has been extensively studied and has been shown to be effective in a wide range of cell types and disease models. However, one of the limitations of using 2-chloro-N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide is its relatively low potency compared to other HDAC inhibitors. This may make it more difficult to achieve the desired effects in certain experiments.
Orientations Futures
There are several future directions for research on 2-chloro-N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of 2-chloro-N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide. Another area of interest is the exploration of the potential therapeutic applications of 2-chloro-N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide in various disease models. Additionally, further research is needed to fully understand the mechanism of action of 2-chloro-N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide and its effects on cellular and molecular pathways.
Méthodes De Synthèse
The synthesis of 2-chloro-N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide involves a multi-step process that begins with the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. This intermediate is then reacted with 4-phenyl-1,3-thiazol-2-amine to form the corresponding amide. The amide is then chlorinated with thionyl chloride to form the final product, 2-chloro-N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide.
Applications De Recherche Scientifique
2-chloro-N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide has been extensively studied for its potential applications in scientific research. This compound has been shown to inhibit the activity of histone deacetylase 4 (HDAC4), a protein that plays a key role in the regulation of gene expression. HDAC4 has been implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. By inhibiting the activity of HDAC4, 2-chloro-N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide has the potential to be used as a therapeutic agent for these diseases.
Propriétés
IUPAC Name |
2-chloro-N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O2S/c1-28-17-13-11-15(12-14-17)20-21(16-7-3-2-4-8-16)29-23(25-20)26-22(27)18-9-5-6-10-19(18)24/h2-14H,1H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSPFMFZPWRMSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=CC=C3Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-aminoethyl)thio]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione hydrochloride](/img/structure/B5118737.png)

![N~1~-(3-hydroxyphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5118745.png)
![methyl 4-{[4-(4-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-1-phthalazinyl]amino}benzoate](/img/structure/B5118746.png)
![2-methyl-1-{[3-(4-thiomorpholinylcarbonyl)-1H-pyrazol-5-yl]methyl}-1H-benzimidazole](/img/structure/B5118754.png)
![10-(4-fluorobenzoyl)-3,3-dimethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5118762.png)

![ethyl {5-[3-(benzyloxy)-4-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5118809.png)
![N-(2-ethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5118822.png)
![2-(1-ethyl-4-piperidinyl)-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B5118826.png)

![5-(4-chloro-3-nitrophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5118836.png)
![6-[5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B5118843.png)
